molecular formula C20H25N3O3 B2825183 N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872848-90-3

N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide

Cat. No.: B2825183
CAS No.: 872848-90-3
M. Wt: 355.438
InChI Key: UXYBTCQNAGMACK-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide is a complex organic compound featuring an indole core, a pyrrolidinone moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide typically involves multi-step organic synthesis. One common route starts with the preparation of the indole core, which can be synthesized via Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.

Next, the indole derivative is functionalized to introduce the 2-oxo-2-pyrrolidin-1-ylethyl group. This can be achieved through a series of reactions including alkylation and subsequent cyclization to form the pyrrolidinone ring. The final step involves the acylation of the indole derivative with 2-oxo-2-(2-methylpropyl)acetamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-dione derivatives.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: N-alkylated indole derivatives.

Scientific Research Applications

N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can interact with various biological targets through hydrogen bonding and π-π interactions, while the pyrrolidinone moiety can enhance binding affinity and specificity. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide: shares structural similarities with other indole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its combination of an indole core with a pyrrolidinone moiety and an acetamide group, which imparts distinct chemical and biological properties. This structural combination allows for diverse reactivity and potential therapeutic applications that are not observed in simpler indole derivatives.

Properties

IUPAC Name

N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-14(2)11-21-20(26)19(25)16-12-23(17-8-4-3-7-15(16)17)13-18(24)22-9-5-6-10-22/h3-4,7-8,12,14H,5-6,9-11,13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYBTCQNAGMACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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